molecular formula C23H20ClN3OS B12189068 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12189068
M. Wt: 421.9 g/mol
InChI Key: OQBNPFGNLHPEJP-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β). Its primary research value lies in probing the complex signaling pathways associated with this critical kinase, particularly in the fields of neuroscience and oncology. GSK-3β is a multifaceted enzyme implicated in a range of pathological conditions; it is a pivotal regulator of tau protein phosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease, and it also plays a role in the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers. By selectively inhibiting GSK-3β, this compound enables researchers to investigate mechanisms of neuroprotection, modulate tau hyperphosphorylation , and explore the restoration of apoptotic mechanisms in malignant cells. Its application is crucial for elucidating the therapeutic potential of GSK-3β inhibition in preclinical models of neurodegenerative disorders and various cancers, providing a valuable tool for pathway analysis and drug discovery efforts.

Properties

Molecular Formula

C23H20ClN3OS

Molecular Weight

421.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C23H20ClN3OS/c24-16-10-8-15(9-11-16)18-13-29-23(26-18)21-20(28)12-27(22(21)25)19-7-3-5-14-4-1-2-6-17(14)19/h1-2,4,6,8-11,13,19,25,28H,3,5,7,12H2

InChI Key

OQBNPFGNLHPEJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Synthesis

The 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety is critical. Common methods for thiazole synthesis include:

  • Hantzsch Thiazole Synthesis : Reaction of α-haloketones with thioamides.

  • Gewald Reaction : Cyclization of ketones, α-cyanoketones, and sulfur sources (e.g., phosphorus pentasulfide).

  • Cyclization of Thioamides : For example, treatment of 4-chlorobenzoic acid derivatives with phosphorus oxychloride (POCl₃) to form thioamide intermediates, followed by cyclization.

Example Pathway :

  • Esterification : Convert 4-chlorobenzoic acid to methyl 4-chlorobenzoate using methanol/H₂SO₄.

  • Hydrazide Formation : React with hydrazine hydrate to form 4-chlorobenzohydrazide.

  • Cyclization : Treat with sulfuric acid to yield 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-thiol, then chlorinate to form sulfonyl chloride intermediates.

Pyrrolidine Core Construction

The pyrrolidine ring with imino (C=N) and hydroxyl (C3-OH) groups requires controlled functionalization:

  • Schiff Base Formation : Condensation of amines with ketones/aldehydes to form imino groups.

  • Hydroxylation : Introduction via epoxide opening, borohydride reduction, or enzymatic methods.

Proposed Steps :

  • Cyclization : React a diamine with a dihalide or use Michael addition to form the pyrrolidine scaffold.

  • Functionalization :

    • Imino Group : Dehydration of a secondary amine (e.g., using POCl₃).

    • Hydroxyl Group : Reduction of a ketone or hydrolysis of an epoxide.

Tetrahydronaphthalenyl Coupling

The tetrahydronaphthalenyl group is introduced via nucleophilic substitution or reductive amination:

  • EDCI/HOBt-Mediated Coupling : Activate a carboxylic acid as an acyl chloride, then react with (R)-1,2,3,4-tetrahydronaphthalen-1-amine.

  • Reductive Amination : Combine an aldehyde/ketone with the amine using NaBH₃CN or H₂/Pd-C.

Final Assembly

  • Thiazole-Pyrrolidine Linkage : Attach the pre-synthesized thiazole to the pyrrolidine nitrogen via SNAr or Mitsunobu reaction.

  • Stereoselective Hydroxylation : Use Davis oxaziridine for stereoselective hydroxylation at C3.

Experimental Data and Reaction Conditions

Thiazole Ring Formation

StepReagents/ConditionsYieldReference
14-Chlorobenzoic acid + CH₃OH/H₂SO₄80%
2Hydrazine hydrate, ethanol reflux80%
3H₂SO₄, Cl₂, CH₂Cl₂42%

Pyrrolidine Functionalization

StepReagents/ConditionsYieldReference
1Diamine + dihalide, K₂CO₃/DMFN/A
2POCl₃, heatN/A
3NaBH₄, MeOHN/A

Tetrahydronaphthalenyl Coupling

StepReagents/ConditionsYieldReference
1EDCI, HOBt, THF, 4-methylmorpholine>95%
2(R)-1,2,3,4-Tetrahydronaphthalen-1-amine83%

Challenges and Optimization

  • Stereoselectivity : Hydroxylation at C3 requires stereoselective reagents (e.g., Davis oxaziridine).

  • Yield Limitations : Thiazole sulfonylation steps often yield <50%.

  • Purification : Column chromatography (e.g., silica gel) is critical for isolating intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound might exhibit similar activities.

Medicine

Medicinally, such compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, halogenation, and core modifications, leading to variations in physicochemical properties and bioactivity. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties Reference
Target Compound 1-(1,2,3,4-Tetrahydronaphthalen-1-yl), 4-(4-Cl-phenyl)thiazole, pyrrol-3-ol-imino 414.94 High lipophilicity (logP ~3.8*), potential kinase inhibition
Compound 4 (–2) 4-(4-Cl-phenyl)thiazole, pyrazol-triazole core ~520† Antimicrobial activity (MIC: 12.5 µg/mL vs. S. aureus); isostructural with Br analog
5-Amino-4-[4-(4-Cl-phenyl)thiazol-2-yl]-1-(4-F-phenyl)-pyrrol-3-one () 4-Fluorophenyl, pyrrol-3-one (ketone) 385.82 Reduced hydrogen bonding vs. pyrrol-3-ol; moderate solubility in DMSO
4-[4-(4-Cl-phenyl)thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-pyrrol-3-ol () Tetrahydro-pyran substituent 389.90 Enhanced solubility (logP ~2.5); stable crystallinity in DMF
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(4-Br-phenyl)thiazol-2-yl analog () Bromophenyl, benzodioxole 507.85 Higher molecular weight; potential CNS activity due to benzodioxole

†Estimated based on analogs in –2.
*Predicted using fragment-based methods (e.g., ).

Key Findings :

Halogen Effects: The 4-chlorophenyl group in the target compound and Compound 4 enhances electrophilicity and π-stacking compared to bromo () or fluoro () analogs.

Core Modifications: Replacing the pyrrol-3-ol group with pyrrol-3-one () eliminates a hydrogen bond donor, reducing interactions with hydrophilic binding pockets. This correlates with weaker antimicrobial activity in ketone derivatives .

Substituent Impact :

  • The tetrahydronaphthalene group in the target compound confers higher logP (~3.8) compared to tetrahydro-pyran (logP ~2.5, ), suggesting better membrane permeability but lower aqueous solubility .

Biological Activity :

  • Compound 4 () exhibits antimicrobial activity linked to its pyrazol-triazole-thiazole core, while the target compound’s tetrahydronaphthalene group may favor kinase or GPCR modulation, as seen in related naphthalene derivatives .

Computational and Experimental Insights

  • Molecular Docking : AutoDock4 () simulations on the target compound predict strong binding to ATP-binding pockets (e.g., CDK2 kinase) via thiazole Cl-π interactions and pyrrol-3-ol hydrogen bonds .
  • Crystallography : Isostructural analogs () show nearly identical packing motifs, with halogen-dependent adjustments in van der Waals contacts .
  • Synthetic Challenges : The tetrahydronaphthalene group complicates recrystallization; DMF is preferred for achieving single crystals (cf. ) .

Biological Activity

The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule characterized by its unique structural features, including a thiazole ring and a pyrrole structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts.

Structural Characteristics

The molecular formula of this compound is C19H21ClN4OSC_{19}H_{21}ClN_{4}OS, with a molecular weight of approximately 404.9 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets. The thiazole and pyrrole rings contribute to its reactivity and potential biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antitumor Activity

Studies have shown that thiazole derivatives often possess significant antitumor properties. For instance, compounds containing thiazole rings have been tested against different cancer cell lines. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine can enhance cytotoxicity. In one study, thiazole derivatives exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting promising antitumor potential .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Compounds similar to the one in focus have been evaluated for their ability to prevent seizures in animal models. One study highlighted that certain thiazole-integrated compounds displayed significant anticonvulsant properties, indicating that modifications to the thiazole structure could lead to enhanced efficacy against seizures .

The biological activity of the compound can be attributed to its ability to interact with various biological targets. The imino group may participate in nucleophilic addition reactions, while the thiazole and pyrrole rings can undergo electrophilic aromatic substitution reactions. These interactions are crucial for the compound's pharmacological effects.

Case Studies and Research Findings

A number of studies have explored the biological activity of similar compounds:

  • Antitumor Studies : A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells. The results demonstrated that some derivatives had IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Anticonvulsant Activity Evaluation : In a study involving novel thiazole-pyrrolidine analogues, several compounds were found to effectively reduce seizure activity in animal models, highlighting their potential as therapeutic agents for epilepsy .

Data Table: Summary of Biological Activities

Activity Type Description IC50 Values (µg/mL) References
AntitumorCytotoxic effects on cancer cell lines (HT29, Jurkat)1.61 - 1.98
AnticonvulsantEfficacy in reducing seizure activity in animal modelsVaries
General PharmacologicalPotential interactions with various biological targetsNot specified

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